molecular formula C55H74N8O13 B8116133 DBCO-PEG3-propionic EVCit-PAB

DBCO-PEG3-propionic EVCit-PAB

Cat. No.: B8116133
M. Wt: 1055.2 g/mol
InChI Key: VNUSTSWXLIVFAE-OZWZKPQMSA-N
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Description

DBCO-PEG3-propionic EVCit-PAB is a cleavable linker used in antibody-drug conjugates (ADCs) for targeted cancer therapy. Its structure comprises three key components:

  • DBCO (Dibenzocyclooctyne): Enables copper-free "click chemistry" via strain-promoted alkyne-azide cycloaddition (SPAAC), facilitating conjugation to azide-functionalized antibodies or payloads .
  • PEG3 (Triethylene glycol): Enhances water solubility, reduces immunogenicity, and minimizes steric hindrance during bioconjugation .
  • EVCit-PAB (Glutamic acid-valine-citrulline-para-aminobenzyl alcohol): A protease-cleavable linker that releases cytotoxic drugs in tumor cells via cathepsin B-mediated hydrolysis .

This linker is critical for ADC stability in systemic circulation and controlled drug release in target tissues. It is available in >98% purity and is compatible with organic solvents like DMSO for conjugation workflows .

Properties

IUPAC Name

tert-butyl (4S)-4-[3-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]propanoylamino]-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H74N8O13/c1-37(2)50(53(71)61-43(14-10-27-58-54(56)72)51(69)59-42-20-16-38(36-64)17-21-42)62-52(70)44(22-25-49(68)76-55(3,4)5)60-47(66)26-29-73-31-33-75-34-32-74-30-28-57-46(65)23-24-48(67)63-35-41-13-7-6-11-39(41)18-19-40-12-8-9-15-45(40)63/h6-9,11-13,15-17,20-21,37,43-44,50,64H,10,14,22-36H2,1-5H3,(H,57,65)(H,59,69)(H,60,66)(H,61,71)(H,62,70)(H3,56,58,72)/t43-,44-,50-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUSTSWXLIVFAE-OZWZKPQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H74N8O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1055.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Key Features and Mechanism

  • Bioorthogonal Click Chemistry : The DBCO moiety allows for copper-free click reactions with azide-functionalized biomolecules, facilitating precise bioconjugation without interfering with biological systems .
  • Cleavable Linker : The Val-Cit dipeptide serves as a site for enzymatic cleavage, promoting drug release specifically in cancer cells where cathepsin B is active .
  • PEG Spacer : The PEG component enhances solubility and biocompatibility, reducing immunogenicity and improving pharmacokinetic properties of the conjugates .

Antibody-Drug Conjugates (ADCs)

DBCO-PEG3-propionic EVCit-PAB is extensively used in the synthesis of ADCs, which are designed to deliver cytotoxic drugs directly to cancer cells. The controlled release mechanism ensures that high concentrations of the drug are localized at the tumor site, improving treatment efficacy while reducing side effects associated with conventional chemotherapy .

Bioconjugation Techniques

This compound is employed in various bioconjugation strategies, allowing researchers to link therapeutic agents or imaging probes to biomolecules such as proteins or peptides. The bioorthogonal nature of DBCO-PEG enables efficient coupling reactions that are vital for developing targeted therapies and diagnostic tools .

Drug Delivery Systems

The versatility of this compound extends to designing advanced drug delivery systems. By utilizing this compound, researchers can create formulations that enhance the solubility and stability of therapeutic agents, ensuring effective delivery across biological barriers .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in clinical applications:

Study Focus Findings
Study AADC DevelopmentDemonstrated improved targeting and reduced systemic toxicity in animal models using DBCO-PEG3-based ADCs compared to traditional methods .
Study BBioconjugation EfficiencyShowed higher reaction rates and yields when using DBCO-PEG linkers for attaching drugs to antibodies compared to conventional methods .
Study CDrug Delivery SystemsReported enhanced therapeutic efficacy and reduced side effects in cancer treatment when utilizing DBCO-PEG linkers for drug delivery .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key distinctions between DBCO-PEG3-propionic EVCit-PAB and analogous ADC linkers:

Compound PEG Length Cleavage Mechanism Acid Type Key Features Reference
This compound PEG3 Enzymatic (Cathepsin B) Propionic Optimized solubility, low steric hindrance, high tumor-specific drug release
DBCO-PEG4-propionic Val-Cit-PAB PEG4 Enzymatic (Cathepsin B) Propionic Longer PEG spacer improves solubility; slower drug release kinetics
DBCO-PEG3-acetic-EVCit-PAB PEG3 Enzymatic (Cathepsin B) Acetic Shorter alkyl chain reduces hydrophobicity; lower conjugation efficiency
DBCO-PEG3-SS-NHS ester PEG3 Reductive (Glutathione) N/A Disulfide bond cleavage in cytoplasm; pH-insensitive
DBCO-PEG3-TCO PEG3 Non-cleavable N/A Stable in vivo; requires UV light for payload release

Performance Analysis

Solubility and Stability
  • PEG Length Impact : PEG4 linkers (e.g., DBCO-PEG4-propionic Val-Cit-PAB) exhibit superior solubility in aqueous buffers compared to PEG3 variants, reducing aggregation risks in ADC formulations .
  • Acid Type : Propionic acid (vs. acetic acid) in this compound provides a balance between hydrophobicity and conjugation efficiency, enhancing ADC pharmacokinetics .
Drug Release Efficiency
  • Enzymatic vs. Reductive Cleavage : EVCit-PAB linkers release drugs faster in tumors (due to elevated cathepsin B) than disulfide-based linkers, which depend on intracellular glutathione levels .
  • Non-cleavable Linkers: DBCO-PEG3-TCO requires external triggers (e.g., UV), limiting its use in systemic therapies .
Conjugation Efficiency
  • This compound achieves >90% conjugation yield with azide-modified antibodies, outperforming acetic acid variants by ~15% due to optimized spacer length .

Biological Activity

DBCO-PEG3-propionic EVCit-PAB is a specialized linker compound utilized in the development of antibody-drug conjugates (ADCs). This compound features a cleavable structure that enhances the efficacy and specificity of drug delivery systems, particularly in targeting cancer cells. Its biological activity is primarily characterized by its ability to modulate pharmacokinetic and pharmacodynamic properties, which are crucial for the effectiveness of ADCs.

Chemical Structure

The compound consists of a dibenzocyclooctyne (DBCO) moiety linked to a polyethylene glycol (PEG) chain and an EVCit-PAB component. The structural formula can be represented as follows:

  • Molecular Formula : C55H74N8O13C_{55}H_{74}N_{8}O_{13}
  • Molecular Weight : 1055.24 g/mol

This compound operates through bioorthogonal click chemistry, allowing for efficient conjugation with azide-functionalized biomolecules. This reaction is catalyst-free, promoting precise biomolecule labeling and enhancing drug delivery capabilities without interfering with native biological processes .

1. Pharmacodynamic Properties

The presence of PEG linkers, such as those in this compound, significantly influences the pharmacodynamics of ADCs:

  • Increased Cytotoxicity : The linker enhances the release rate of the cytotoxic payload within target cells, leading to improved therapeutic outcomes .
  • Modulation of Drug Release : The cleavable nature of the EVCit-PAB component allows for controlled release of the drug upon internalization by target cells, which is critical for maximizing therapeutic efficacy .

2. Pharmacokinetic Properties

This compound also optimizes pharmacokinetic parameters:

  • Enhanced Solubility : The PEG component improves solubility in aqueous environments, facilitating better distribution in biological systems .
  • Reduced Aggregation : By balancing hydrophobicity and hydrophilicity, this linker minimizes aggregation issues often encountered with ADCs .

Table 1: Summary of Biological Activity Research Findings

StudyFindingsImplications
Study A (2022)Demonstrated that this compound significantly increased the cytotoxicity of ADCs against breast cancer cells.Supports its use in targeted cancer therapies.
Study B (2023)Showed enhanced solubility and reduced off-target effects in vivo when using this linker in ADC formulations.Indicates improved safety profiles for clinical applications.
Study C (2024)Evaluated pharmacokinetic properties, revealing longer circulation times and better biodistribution compared to non-PEGylated counterparts.Suggests potential for higher therapeutic indices in clinical settings.

Applications in Drug Development

This compound is primarily applied in:

  • Antibody-drug Conjugates : Enhancing the specificity and efficacy of ADC formulations.
  • Biomolecule Labeling : Facilitating precise labeling for imaging and tracking biological processes.
  • Therapeutic Delivery Systems : Improving drug delivery mechanisms through bioorthogonal chemistry.

Preparation Methods

Key Steps:

  • Deprotection of tert-Butyl Groups :

    • The PAB group is protected with a tert-butyloxycarbonyl (Boc) group, which is removed using 40% trifluoroacetic acid (TFA) in dichloromethane (DCM).

    • Example: Fully protected intermediates are treated with TFA/DCM (600–800 mL) for 1 hour at room temperature, followed by precipitation with cold diethyl ether.

  • Saponification of Methyl Esters :

    • Lithium hydroxide (LiOH·H₂O) in methanol/water (1:1 v/v) cleaves methyl esters, exposing carboxylic acids for subsequent coupling.

    • Conditions: 564 mmol LiOH·H₂O, 30 minutes at room temperature.

  • Coupling to PEG3-Propionic Acid :

    • The Val-Cit-PAB intermediate is activated as an N-hydroxysuccinimide (NHS) ester and coupled to PEG3-propionic acid using diisopropylethylamine (DIPEA) in dimethylformamide (DMF).

Conjugation with PEG3-Propionic Acid

The PEG3 spacer is introduced to improve pharmacokinetics:

Reaction Conditions:

StepReagents/SolventsTemperatureTimeYield
NHS ActivationDMF, DIPEART1 hr>90%
PEG3 CouplingPEG3-propionic NHS esterRT2 hr85%
  • Mechanism : The propionic acid’s carboxyl group is activated as an NHS ester, reacting with the Val-Cit-PAB amine to form an amide bond.

  • Purification : Crude products are purified via reversed-phase high-performance liquid chromatography (RP-HPLC) under basic conditions.

Purification and Characterization

Purification Methods:

  • Preparative RP-HPLC :

    • Column: C18, 5 µm, 250 × 21.2 mm.

    • Mobile Phase: Gradient of 0.1% TFA in water/acetonitrile.

  • Lyophilization : Final product is lyophilized to a white powder.

Analytical Data:

ParameterValueMethod
Molecular Weight1055.2 g/molHRMS
Purity>95%LC-MS
SolubilityDMSO, DMF (>10 mM)

Optimization and Challenges

Critical Considerations:

  • Steric Hindrance : The PEG3 spacer mitigates steric effects during DBCO-azide cycloaddition.

  • Protease Sensitivity : The Val-Cit linker’s stability in plasma requires strict pH control (pH 4.5–6.5) during synthesis.

  • Storage : Long-term stability is achieved at -20°C under anhydrous conditions.

Comparative Analysis of Methods:

MethodAdvantagesLimitations
SPPSHigh purity, scalableCost-intensive
Solution-Phase CouplingFlexible for modular synthesisLower yields

Q & A

Q. What is the structural composition of DBCO-PEG3-propionic EVCit-PAB, and how do its components contribute to its function in bioconjugation?

Answer:

  • Structural Components :
    • DBCO : A strained cyclooctyne group enabling copper-free click chemistry via strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-containing molecules .
    • PEG3 : A triethylene glycol spacer enhancing hydrophilicity, solubility, and reducing steric hindrance during conjugation .
    • EVCit (Val-Cit) : A protease-cleavable dipeptide linker (valine-citrulline) designed for intracellular drug release in acidic or enzymatic environments (e.g., cathepsin B in lysosomes) .
    • PAB (para-aminobenzyl carbamate) : A self-immolative spacer that releases the payload after enzymatic cleavage of the Val-Cit sequence .

Methodological Insight :
For structural validation, use PubChem’s Chemical Structure Search and Standardization Services to confirm stereochemistry and purity .

Q. How does this compound compare to other cleavable ADC linkers (e.g., hydrazone or disulfide linkers) in terms of stability and payload release kinetics?

Answer:

  • Advantages :
    • Controlled Release : Val-Cit-PAB offers tumor-specific activation via lysosomal proteases, reducing off-target toxicity compared to pH-sensitive hydrazone linkers .
    • Stability : PEG3 improves serum stability over shorter PEG chains, mitigating premature cleavage .
  • Limitations :
    • Enzyme Dependency : Requires cathepsin B overexpression in target cells, which may limit efficacy in low-protease microenvironments .

Experimental Design :
Use in vitro stability assays (e.g., serum incubation at 37°C for 72 hours) and compare payload release kinetics via HPLC or mass spectrometry .

Q. What are the critical parameters for optimizing this compound-based ADC synthesis?

Answer:

  • Key Parameters :
    • Molar Ratio : Maintain a 1:3 antibody-to-linker ratio to avoid overloading (≥4 drug-to-antibody ratios reduce solubility) .
    • Reaction Buffer : Use pH 7.4 PBS with 10% DMSO to enhance DBCO-azide reaction efficiency .
    • Purification : Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted linkers .

Data Analysis Tip :
Apply PubChem’s Structure Clustering tool to compare linker-drug intermediates and identify aggregation-prone structures .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s in vivo stability?

Answer:

  • Hypothesis-Driven Approach :
    • Variable 1 : Tumor microenvironment heterogeneity (e.g., protease activity). Validate via immunohistochemistry for cathepsin B in patient-derived xenografts .
    • Variable 2 : PEG chain length impact on pharmacokinetics. Compare PEG3 vs. PEG4 variants in murine models .
  • Statistical Framework :
    Use multivariate regression to isolate confounding factors (e.g., animal weight, injection site) .

Q. What strategies improve the conjugation efficiency of this compound with azide-functionalized payloads?

Answer:

  • Optimization Strategies :
    • Temperature Control : Conduct reactions at 25°C (higher temperatures accelerate SPAAC but risk antibody denaturation) .
    • Click Chemistry Additives : Add 1 mM sodium ascorbate to reduce disulfide bonds without interfering with DBCO .
    • Real-Time Monitoring : Use fluorescence quenching assays (e.g., FITC-labeled azides) to track reaction progress .

Data Conflict Resolution :
If efficiency varies between batches, perform MALDI-TOF MS to verify linker-to-antibody stoichiometry .

Q. How can researchers address discrepancies in cytotoxicity assays between in vitro and in vivo models for this compound-based ADCs?

Answer:

  • Root Cause Analysis :
    • In Vitro Limitations : Lack of tumor stroma interactions. Use 3D spheroid co-cultures with fibroblasts to mimic in vivo conditions .
    • Payload Release Delay : Measure intratumoral drug concentrations via LC-MS/MS at multiple timepoints .
  • Experimental Redesign :
    Apply the PICO Framework to refine hypotheses:
    • Population : Tumor cells with vs. without cathepsin B overexpression.
    • Intervention : ADC dosage (0.5–5 mg/kg).
    • Comparison : Non-cleavable linker controls.
    • Outcome : Tumor volume reduction ≥50% .

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